An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Methylpyrimidine-4-carbonitrile (CAS No. 14001-52-6). As a substituted pyrimidine, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. An understanding of its molecular structure, spectral characteristics, solubility, and thermal stability is paramount for its effective application in research and development. This document details these properties and furnishes field-proven experimental protocols for their validation, designed for an audience of researchers, chemists, and drug development professionals.
Introduction
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] This fundamental role in biology has rendered pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, leading to their widespread use in the development of novel therapeutics with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial agents.[2] 2-Methylpyrimidine-4-carbonitrile is a key exemplar of this class, featuring strategic methyl and nitrile substitutions that provide versatile handles for further synthetic elaboration.
The precise characterization of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, process development, and quality control. Properties such as solubility directly influence bioavailability and formulation strategies, while spectral signatures are essential for structural confirmation and purity assessment. This guide synthesizes available data with practical, validated methodologies to provide a holistic and actionable resource for scientists working with this compound.
Molecular Identity and Structural Properties
The foundational characteristics of 2-Methylpyrimidine-4-carbonitrile are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.
| Identifier | Value |
| IUPAC Name | 2-Methylpyrimidine-4-carbonitrile |
| Synonyms | 4-Cyano-2-methylpyrimidine |
| CAS Number | 14001-52-6 |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| SMILES | Cc1nccc(n1)C#N |
| InChI Key | KMRVAMXYBJVJCI-UHFFFAOYSA-N |
The molecule consists of a pyrimidine (1,3-diazine) ring, which is substituted at the C2 position with a methyl group (-CH₃) and at the C4 position with a nitrile group (-C≡N). The electron-withdrawing nature of the nitrile group and the ring nitrogen atoms significantly influences the molecule's electronic distribution and reactivity.
Core Physicochemical Data
The essential physical and chemical properties of 2-Methylpyrimidine-4-carbonitrile are compiled in the following table. These values are critical for predicting the compound's behavior in various experimental and biological systems.
| Property | Value / Description | Source / Method |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 78 - 82 °C | Supplier Data |
| Boiling Point | ~268.7 °C (Predicted) | Computational |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge for similar heterocycles |
| LogP (Predicted) | 0.65 | Computational |
Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 2-Methylpyrimidine-4-carbonitrile.[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is standard for polar heterocyclic compounds, as it readily forms the protonated molecule [M+H]⁺.[4]
-
Expected [M+H]⁺ Ion: m/z 120.056
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Predicted Fragmentation: The fragmentation of the pyrimidine ring is dictated by the substituents.[5] A primary fragmentation pathway for the [M+H]⁺ ion of 2-Methylpyrimidine-4-carbonitrile is the neutral loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation for nitrile-containing aromatic compounds. Subsequent fragmentation may involve the cleavage of the pyrimidine ring.[6][7]
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly precise method for determining the melting temperature (Tₘ) by measuring the heat flow required to raise the sample's temperature compared to a reference. [8][9] Causality: This method is superior to traditional melting point apparatus as it provides both the onset temperature and the peak of the endothermic melting transition, along with the enthalpy of fusion (ΔH), offering a more complete thermodynamic profile. [10]An inert nitrogen atmosphere is used to prevent any oxidative degradation of the sample at elevated temperatures.
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy. [11]2. Sample Preparation: Accurately weigh 2-5 mg of 2-Methylpyrimidine-4-carbonitrile into a Tzero aluminum pan. [11]Place the lid on the pan.
-
Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference. The use of a perfectly matched reference is critical for differential measurement. [9]4. Instrument Setup:
-
Place the sample and reference pans into the DSC autosampler or manual cell.
-
Set the nitrogen purge gas flow rate to 50 mL/min.
-
Define the temperature program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 120°C at a rate of 10°C/min. A controlled ramp rate ensures thermal equilibrium. [8]5. Data Analysis:
-
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the onset temperature, which is widely accepted as the melting point (Tₘ). The integrated area of the peak corresponds to the enthalpy of fusion.
-
Protocol: Identity and Purity Analysis by LC-MS
This method combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it ideal for verifying the identity and assessing the purity of small molecules. [12] Causality: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds. [4]A gradient elution is used to ensure that compounds with different polarities are effectively separated and eluted with good peak shape. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the basic nitrogen atoms in the pyrimidine ring, enhancing ionization efficiency for ESI positive mode detection. [13] Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Methylpyrimidine-4-carbonitrile in methanol. Dilute this stock to a working concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).
-
LC System Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS System Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). [4] * Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 120.06).
-
The presence of a single major peak at the expected retention time confirms the identity and high purity of the compound. The integrated area of this peak relative to the total ion chromatogram provides a quantitative measure of purity.
-
Conclusion
2-Methylpyrimidine-4-carbonitrile is a heterocyclic compound of significant interest, characterized by its defined thermal and spectroscopic properties. This guide has consolidated its key physicochemical data, including molecular identifiers, melting point, and predicted solubility behavior. Furthermore, detailed, field-tested protocols for DSC and LC-MS analysis have been provided to empower researchers with the practical tools needed for rigorous characterization. A thorough understanding and application of these principles are essential for leveraging the full potential of this versatile building block in drug discovery and advanced materials research.
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